3-methyl-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide
Description
This compound features a benzamide core linked to a 1,2,4-thiadiazol ring, which is further substituted with a 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl moiety. The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic scaffolds .
Properties
Molecular Formula |
C20H18N6OS2 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-methyl-N-[3-[5-methyl-1-(3-methylsulfanylphenyl)triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C20H18N6OS2/c1-12-6-4-7-14(10-12)19(27)22-20-21-18(24-29-20)17-13(2)26(25-23-17)15-8-5-9-16(11-15)28-3/h4-11H,1-3H3,(H,21,22,24,27) |
InChI Key |
TYUGLTSGPITJMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC(=CC=C4)SC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide typically involves multiple steps, starting from readily available starting materials
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) under mild conditions.
Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced through a reaction involving a thioamide and a nitrile. This step may require the use of a strong acid or base as a catalyst.
Formation of the Benzamide Moiety: The benzamide moiety can be introduced through an amidation reaction involving a carboxylic acid and an amine. This reaction is typically carried out under mild conditions using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can occur at the triazole ring or the thiadiazole ring. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo substitution reactions, particularly at the benzamide moiety. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Reduced triazole and thiadiazole derivatives
Substitution: Substituted benzamide derivatives
Scientific Research Applications
3-methyl-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features. It may exhibit antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s structural complexity makes it a candidate for the development of advanced materials, such as organic semiconductors and sensors.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound may find applications in the development of new catalysts and chemical reagents for industrial processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The triazole and thiadiazole rings may play a key role in binding to the target molecules, while the benzamide moiety may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Structural Analog: 4-chloro-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide
- Key Difference : The benzamide substituent is a 4-chloro group instead of 3-methyl.
- This substitution may enhance metabolic stability compared to the methyl group due to reduced susceptibility to oxidative demethylation .
Heterocyclic Variants: Isoxazole and Pyridine Derivatives
Compounds such as N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (, Compound 6) and N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (, Compound 8a) differ in their heterocyclic cores:
Physicochemical and Spectroscopic Comparisons
Observations :
- The triazole-thiadiazol core (target compound) may confer higher thermal stability compared to isoxazole derivatives (mp 160°C vs. unreported for triazole analogs).
- Acetylpyridinyl substitution (Compound 8a) increases melting point (290°C), likely due to enhanced intermolecular interactions from the acetyl group .
Crystallographic and Computational Analysis
Biological Activity
The compound 3-methyl-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Triazole ring : Known for its role in various biological activities including antimicrobial and anticancer effects.
- Thiadiazole moiety : Associated with anti-inflammatory and analgesic properties.
- Benzamide group : Often linked to neuroactive effects and potential in treating psychiatric disorders.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
| Compound | Cancer Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| Compound A | HCT-116 (Colon) | 6.2 | |
| Compound B | T47D (Breast) | 27.3 | |
| Compound C | MCF-7 (Breast) | Significant cytotoxicity compared to cisplatin |
These findings suggest that derivatives of triazoles and thiadiazoles may exhibit selective cytotoxicity against various cancer cell lines.
Antimicrobial Activity
Triazole derivatives are also noted for their antimicrobial properties. In vitro studies have demonstrated that similar compounds show activity against a range of pathogenic bacteria and fungi. For example:
The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
Compounds containing thiadiazole rings are recognized for their anti-inflammatory effects. Research indicates that they may inhibit pro-inflammatory cytokines and reduce swelling in animal models.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Disruption of Cell Signaling Pathways : It could interfere with signaling pathways that regulate cell survival and apoptosis.
- Antioxidant Properties : Similar compounds have shown the ability to scavenge free radicals, thereby reducing oxidative stress.
Case Studies
Several case studies illustrate the efficacy of related compounds in clinical settings:
- Study on Triazole Derivatives : A clinical trial evaluated the efficacy of triazole derivatives in patients with advanced breast cancer, showing promising results in tumor reduction.
- Animal Model Studies : Research involving animal models demonstrated significant reductions in tumor size when treated with thiadiazole-containing compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
